6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Epoxy curing agent Latent hardener Thermal analysis

6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS 50729-78-7), commercially designated 2E4MZ-A or CUREZOL® 2E4MZ-A, is a micronised solid imidazole-azine type latent curing agent for epoxy resins. It belongs to the class of 2,4-diamino-1,3,5-triazine derivatives bearing an N-alkylimidazole substituent, produced through cyanoethylation of 2-ethyl-4-methylimidazole (2E4MZ) followed by cyclocondensation with dicyandiamide.

Molecular Formula C11H17N7
Molecular Weight 247.30 g/mol
CAS No. 50729-78-7
Cat. No. B12087402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine
CAS50729-78-7
Molecular FormulaC11H17N7
Molecular Weight247.30 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN1CCC2=NC(=NC(=N2)N)N)C
InChIInChI=1S/C11H17N7/c1-3-9-14-7(2)6-18(9)5-4-8-15-10(12)17-11(13)16-8/h6H,3-5H2,1-2H3,(H4,12,13,15,16,17)
InChIKeyQKCRGKWVRITBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 50729-78-7 (2E4MZ-Azine): Imidazole-Triazine Latent Epoxy Curing Agent – Procurement & Selection Baseline


6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine (CAS 50729-78-7), commercially designated 2E4MZ-A or CUREZOL® 2E4MZ-A, is a micronised solid imidazole-azine type latent curing agent for epoxy resins. It belongs to the class of 2,4-diamino-1,3,5-triazine derivatives bearing an N-alkylimidazole substituent, produced through cyanoethylation of 2-ethyl-4-methylimidazole (2E4MZ) followed by cyclocondensation with dicyandiamide [1]. The compound is manufactured by Shikoku Chemicals Corporation (now part of Evonik) under the CUREZOL® brand and is supplied as a white to pale yellow powder with a melting point of 215–225 °C and an activation temperature of approximately 107 °C . Its primary function is to impart thermal latency—enabling long pot life at room temperature with rapid cure upon heating—making it suitable for one-component epoxy adhesives, electronic encapsulants, and structural composite formulations [2].

CAS 50729-78-7 Procurement Risk: Why Generic Imidazole or Azine Substitution Compromises Epoxy Formulation Performance


Within the imidazole-azine latent curing agent family, substitution of CAS 50729-78-7 (2E4MZ-A) by its closest in-class analogs—such as 2MZ-A (CAS 38668-46-1, the 2-methylimidazole azine derivative) or the parent 2E4MZ (CAS 931-36-2, the non-azine 2-ethyl-4-methylimidazole)—cannot be made without altering critical processing and end-use properties. The 2-ethyl-4-methyl substitution pattern on the imidazole ring directly governs the compound's melting point, activation temperature, and curing kinetics, which in turn dictate the latency window, minimum processing temperature, and ultimate glass transition temperature (Tg) of the cured epoxy network [1]. Furthermore, the azine (diamino-s-triazine) modification itself distinguishes these compounds from the parent imidazoles by converting a room-temperature liquid or low-melting solid into a high-melting latent powder with fundamentally different solubility, dispersion behaviour, and thermal activation profile . The quantitative evidence below demonstrates that even structurally minor alkyl-substituent changes produce measurable, formulation-critical performance shifts.

CAS 50729-78-7 Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Melting Point Differential: 2E4MZ-A vs. 2MZ-A (Methyl Analog Azine)

CAS 50729-78-7 (2E4MZ-A) exhibits a melting point range of 215–225 °C, which is 33–43 °C lower than that of its closest structural analog, 2MZ-A (CAS 38668-46-1; 2,4-diamino-6-[2-(2-methyl-1-imidazolyl)ethyl]-1,3,5-triazine), which melts at 248–258 °C . This 15% lower melting point arises from the replacement of the 2-methyl substituent on the imidazole ring with a 2-ethyl group, which disrupts crystal packing and reduces lattice energy. The lower melting point of 2E4MZ-A facilitates earlier onset of solubility and dispersion in epoxy resin during the heating ramp, potentially enabling a wider processing window and more homogeneous network formation before gelation .

Epoxy curing agent Latent hardener Thermal analysis

Activation Temperature: Azine-Modified 2E4MZ-A vs. Unmodified Parent 2E4MZ

The azine modification in CAS 50729-78-7 converts the parent 2-ethyl-4-methylimidazole (2E4MZ, CAS 931-36-2)—a room-temperature liquid or low-melting solid (mp ~41–54 °C) with an activation/curing temperature range of 130–160 °C—into a high-melting latent powder with a defined activation point of approximately 107 °C . While the parent 2E4MZ provides a pot life of approximately 9 hours at room temperature in epoxy formulations and cures rapidly at 130–160 °C, the azine derivative 2E4MZ-A decouples storage stability from reactivity: the diamino-s-triazine moiety blocks the nucleophilic imidazole nitrogen at ambient temperature, then thermally unmasks it at ≥107 °C, enabling single-component formulations with shelf lives extending to six months or more [1].

Latency Cure kinetics Differential scanning calorimetry

Polymerization Selectivity: 2MZ-A (Methyl Azine) vs. 2E4MZ (Ethyl-Methyl Parent) – Indirect Evidence for 2E4MZ-A Performance

A 2025 direct-comparison study of epoxy ring-opening polymerization using PTHF-Ep (polytetrahydrofuran-chain mono-functional epoxy) with 2MZA (2MZ-A, CAS 38668-46-1) versus 2E4MZ (parent 2-ethyl-4-methylimidazole) revealed that 2MZA yielded a greater amount of high-molecular-weight components over time and produced nearly simultaneous consumption of both epoxy comonomers (PTHF-Ep and glycidyl phenyl ether, GPE), whereas 2E4MZ exhibited rapid preferential consumption of GPE followed by slower PTHF-Ep reaction [1]. Since the target compound 2E4MZ-A (CAS 50729-78-7) combines the azine latency scaffold of 2MZA with the ethyl-methyl imidazole pharmacophore of 2E4MZ, it is expected to deliver a hybrid reactivity profile: the controlled, non-selective copolymerization kinetics characteristic of the azine framework together with the moderated nucleophilicity imparted by the 2-ethyl-4-methyl substitution pattern [1][2]. This hybrid behaviour is particularly relevant for semiconductor package encapsulants requiring homogeneous copolymerization of epoxy resins with differing reactivity.

Epoxy polymerization Copolymerization kinetics Semiconductor encapsulant

Optimised Synthesis Yield: Process Efficiency of 2E4MZ-A Production

A dedicated process-optimisation study published in 2024 achieved a total yield of 82.5% for 2E4MZ-A (CAS 50729-78-7) using a two-step sequence: (1) Michael addition of 2-ethyl-4-methylimidazole with acrylonitrile in water at 60 °C for 8 h, attaining 95.5% yield for the cyanoethyl intermediate (2E4MZ-CN); (2) cyclo-condensation of 2E4MZ-CN with dicyandiamide in 2-methoxyethanol with NaOH as base at 123 °C for 6 h, achieving 86.4% yield for the final azine product [1]. While no directly comparable total-yield data for 2MZ-A synthesis under identical conditions are publicly available, the use of water as solvent in the first step (replacing traditional organic solvents) and the avoidance of chromatographic purification represent a competitive advantage in atom economy and process mass intensity relative to earlier patented routes using cyanuric chloride-based triazine construction [1][2].

Process chemistry Green synthesis Industrial scale-up

CAS 50729-78-7 (2E4MZ-A) Priority Application Scenarios Supported by Quantitative Differentiation Evidence


One-Component Epoxy Structural Adhesives Requiring Extended Shelf Life and Moderate Activation Temperature

The 107 °C activation point of 2E4MZ-A, combined with latency exceeding six months in formulated one-component systems, makes this curing agent the preferred choice over the parent 2E4MZ (pot life ~9 hours) for pre-mixed structural adhesives used in automotive body-in-white assembly and aerospace bonding, where supply-chain logistics demand storage-stable, ready-to-use formulations [1]. The lower melting point (215–225 °C) relative to 2MZ-A (248–258 °C) further facilitates earlier and more uniform dispersion during the adhesive film pre-cure drying stage, reducing the risk of particulate defects in bond-line thicknesses below 100 µm .

Semiconductor IC Package Encapsulants and Underfill Materials Requiring Balanced Copolymerization

Evidence from the 2025 epoxy copolymerization study comparing 2MZA (azine-type) with 2E4MZ (parent-type) indicates that azine-based initiators promote simultaneous, non-preferential consumption of epoxy comonomers with differing reactivity, thereby generating a more homogeneous network morphology [1]. 2E4MZ-A, bearing both the azine scaffold and the 2-ethyl-4-methylimidazole group, is the logical candidate when formulators seek this balanced copolymerization behaviour together with a lower activation threshold than 2MZA (whose higher melting point, 248–258 °C, implies potentially higher activation energy for dissolution and initiation) [1]. This is critical for flip-chip underfill and wafer-level molding compounds where phase-separated cure inhomogeneity causes warpage and premature thermal-cycle failure.

High-Tg Epoxy Powder Coatings and Prepregs for Composite Laminates

The azine-type imidazole derivatives, including 2E4MZ-A, are recognised for delivering cured epoxy networks with heat deflection temperatures (HDT) exceeding 200 °C and approaching 300 °C in filled formulations [1]. The 2-ethyl-4-methyl substitution on the imidazole ring of 2E4MZ-A provides a Tg ceiling typically 5–15 °C higher than that achievable with 2-methylimidazole-based azines (2MZ-A) when formulated in DGEBA-type epoxy resins, attributable to the increased free volume and segmental rigidity imparted by the bulkier ethyl group . This positions 2E4MZ-A as the superior azine candidate for carbon-fibre prepregs and powder coatings for oil-and-gas pipeline applications requiring sustained mechanical integrity above 150 °C.

Aqueous-Processable Epoxy Formulations with Extended Pot Life

The latency effect of the 2-ethyl-4-methylimidazole pharmacophore has been independently validated in waterborne epoxy coating studies, where 2E4MZ-containing formulations demonstrated significantly longer pot lives (by a factor of >3–5×) compared to conventional amine-based curing agent controls at equivalent reactive-group stoichiometry [1]. Although direct aqueous-pot-life data for 2E4MZ-A (the azine form) are not yet published, the class-level inference from both the azine latency mechanism and the 2E4MZ-specific waterborne performance data supports the selection of 2E4MZ-A for water-dispersible epoxy primer formulations requiring spray-application windows exceeding 8 hours, particularly in high-humidity marine coating environments [1].

Quote Request

Request a Quote for 6-(2-(2-Ethyl-4-methyl-1H-imidazol-1-yl)ethyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.